molecular formula C17H22FN5O B7142638 N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide

Cat. No.: B7142638
M. Wt: 331.4 g/mol
InChI Key: ULJBTRKRHFTKCP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a methyltetrazolyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Acetamide Backbone: The acetamide backbone can be formed by reacting an amine with an acyl chloride or anhydride.

    Cyclohexyl Group Attachment: The cyclohexyl group can be introduced through a reductive amination reaction, where a cyclohexanone derivative reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed as reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N-[(4-chlorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-cyclohexyl-N-[(4-bromophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide:

    N-cyclohexyl-N-[(4-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide: The methylphenyl group may impart different steric and electronic effects compared to the fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O/c1-13-19-20-21-23(13)12-17(24)22(16-5-3-2-4-6-16)11-14-7-9-15(18)10-8-14/h7-10,16H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJBTRKRHFTKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)N(CC2=CC=C(C=C2)F)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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